molecular formula C18H29N5O3S B2805901 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide CAS No. 2034444-14-7

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Cat. No.: B2805901
CAS No.: 2034444-14-7
M. Wt: 395.52
InChI Key: UFZOHVYFSQAYAY-UHFFFAOYSA-N
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Description

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide” is a chemical compound that belongs to the class of tetrahydroquinazoline derivatives . It’s a complex molecule with potential biological activities .


Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, and the product is isolated via column chromatography .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinazoline core, which is a bicyclic system containing a quinazoline ring fused with a piperidine ring . It also contains a morpholine ring attached to the piperidine ring via a sulfonamide linkage .

Scientific Research Applications

  • Antiviral Research : A study by Selvakumar et al. (2018) synthesized derivatives of this compound and evaluated their antiviral activity against an avian paramyxovirus. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

  • Antibacterial Research : Another study by Selvakumar and Elango (2017) focused on the synthesis of novel carboxamide derivatives of this compound. Their antibacterial activities were screened against various Gram-positive and Gram-negative bacterial strains, showing promising results (Selvakumar & Elango, 2017).

  • Central Nervous System Disorders : Canale et al. (2016) investigated the N-alkylation of the sulfonamide moiety in derivatives of this compound, identifying potential therapeutic applications for central nervous system disorders. They identified compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

  • Cancer Research : Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including derivatives of this compound. They induced oxidative stress in melanoma and leukemia cells, with some compounds exhibiting significant cytotoxic effects (Madácsi et al., 2013).

  • α1-Adrenergic Receptor Antagonism : A study by Rak et al. (2016) synthesized arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including this compound, as α1-adrenergic receptor antagonists. These compounds showed high affinity for the α1-adrenoceptor and were evaluated for uroselective profile (Rak et al., 2016).

  • Antihypertensive Agents : Takai et al. (1986) prepared piperidine derivatives with a quinazoline ring system, including this compound, and tested them for antihypertensive activity. Some compounds produced strong hypotension in the spontaneously hypertensive rat model (Takai et al., 1986).

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-14-19-17-5-3-2-4-16(17)18(20-14)22-8-6-15(7-9-22)21-27(24,25)23-10-12-26-13-11-23/h15,21H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZOHVYFSQAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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